N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-23(2)14-28-20-13-16(11-12-19(20)25(3)22(23)27)24-21(26)18-10-6-8-15-7-4-5-9-17(15)18/h4-13H,14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNSQHOGMAGHJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43)N(C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as anhydrous aluminum chloride and nitrobenzene, are often used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Key Observations :
- Substituent Bulk : The naphthalene group in the target compound introduces greater aromatic bulk compared to smaller fluorinated or trifluoromethylbenzamide analogs. This may reduce solubility but enhance hydrophobic interactions in biological systems.
- Functional Group Variation : The sulfonamide analog () replaces the carboxamide with a sulfonamide group, altering hydrogen-bonding capacity and acidity (sulfonamides are stronger acids than carboxamides).
Molecular and Functional Group Analysis
Molecular Weight and Lipophilicity
- The naphthalene-containing target compound is expected to have a higher molecular weight (>400 g/mol estimated) compared to its benzamide analogs (360–392 g/mol).
- Fluorinated derivatives ( and ) exhibit increased lipophilicity (logP) due to fluorine’s hydrophobic character, whereas the sulfonamide () may show improved aqueous solubility from its polar sulfonyl group.
Stereoelectronic Effects
- Fluorine Substituents : The 2,6-difluoro analog () likely exhibits enhanced dipole interactions and metabolic resistance due to fluorine’s electronegativity and small atomic radius .
- Trifluoromethyl Group : The trifluoromethyl substituent () provides steric bulk and strong electron-withdrawing effects, which could influence binding pocket interactions in enzyme targets .
Physicochemical Property Considerations
While explicit solubility, melting point, or stability data are unavailable in the provided evidence, inferences can be made:
- Naphthalene Derivative : Likely exhibits low aqueous solubility due to extensive aromaticity, necessitating formulation strategies for in vivo studies.
- Sulfonamide Analog : The sulfonyl group’s polarity may improve solubility but reduce membrane permeability compared to carboxamides .
- Fluorinated Analogs : Enhanced stability against oxidative metabolism, making them candidates for prolonged activity in biological systems .
Biological Activity
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a naphthalene moiety and a tetrahydrobenzoxazepine ring. Its molecular formula is with a molecular weight of 314.34 g/mol. The structural features contribute to its biological activity by allowing interaction with various molecular targets within biological systems.
The mechanism by which this compound exerts its effects likely involves interactions with specific enzymes or receptors. Preliminary studies suggest that it may inhibit certain biological pathways critical for cellular functions. For example:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways or signal transduction.
- Receptor Binding : It may bind to specific receptors influencing cellular responses.
Antimicrobial Properties
Research has indicated that derivatives of naphthalene carboxamides exhibit significant antimicrobial activity. A study showed that various ring-substituted naphthalene carboxanilides demonstrated enhanced activity against Mycobacterium avium subsp. paratuberculosis, with some compounds exhibiting two-fold higher efficacy than established antibiotics like rifampicin . Although specific data on the compound is limited, its structural similarity to these active derivatives suggests potential antimicrobial effects.
Cytotoxicity and Antitumor Activity
While direct studies on the cytotoxicity of this compound are sparse, related compounds have shown promising results in inhibiting cancer cell lines with minimal toxicity to normal cells. The structure's ability to modulate cellular pathways may contribute to its potential as an antitumor agent.
Structure–Activity Relationship (SAR)
A detailed SAR analysis has been conducted on related compounds. For instance, the lipophilicity and electronic properties of various naphthalene derivatives were correlated with their biological activities. It was found that increased lipophilicity could adversely affect antimycobacterial activity beyond certain thresholds . This insight helps in understanding how modifications to the compound's structure might enhance or diminish its biological efficacy.
In Vitro Studies
In vitro assays have been employed to assess the biological activity of similar compounds. For example:
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| N-(2-Methoxyphenyl)naphthalene-1-carboxamide | 0.25 | Antimycobacterial |
| N-(3-Fluorophenyl)naphthalene-1-carboxamide | 0.50 | Antimycobacterial |
These findings suggest that modifications in the naphthalene structure can significantly impact antimicrobial efficacy .
Q & A
Q. What are the critical steps in synthesizing N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization of the benzoxazepine core and subsequent coupling with the naphthalene carboxamide moiety. Key steps include:
- Ring formation : Acid-catalyzed cyclization of substituted benzoxazepine precursors under reflux conditions (e.g., in ethanol or DMF) .
- Amide coupling : Use of coupling agents like carbodiimides (e.g., EDC) to attach the naphthalene carboxamide group .
- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the target compound .
Optimization involves adjusting temperature, solvent polarity, and catalyst loading to improve yields (typically 60-80%) and reduce by-products .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substituent positions and stereochemistry. For example, the benzoxazepine carbonyl signal appears at ~170 ppm in -NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] at ~393 m/z) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with UV detection at 254 nm .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) are advised to avoid moisture absorption, which can degrade the benzoxazepine ring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on the benzoxazepine core?
- Methodological Answer :
- Variation of substituents : Synthesize analogs with modified alkyl groups (e.g., replacing 3,3,5-trimethyl with ethyl or isopropyl) to assess steric/electronic effects .
- Biological assays : Test analogs in enzyme inhibition assays (e.g., kinase profiling) or cellular models (e.g., cancer cell lines) to correlate structural changes with activity .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins like G-protein-coupled receptors .
Q. What experimental strategies resolve discrepancies in reported biological activity data for benzoxazepine derivatives?
- Methodological Answer :
- Standardized assays : Reproduce results across multiple labs using identical protocols (e.g., ATPase activity assays under fixed pH and temperature) .
- Metabolite profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity .
- Orthogonal validation : Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can in silico methods predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADME prediction : Tools like SwissADME estimate logP (~3.2), solubility (≤10 μM in water), and CYP450 metabolism .
- Blood-brain barrier (BBB) penetration : Use BOILED-Egg model or Molinspiration to assess passive diffusion potential .
- Toxicity screening : Employ ProTox-II to predict hepatotoxicity or mutagenicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
